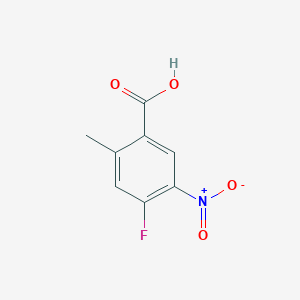

4-Fluoro-2-methyl-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZJPGGBZMXXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624642 | |

| Record name | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-92-7 | |

| Record name | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Fluoro-2-methyl-5-nitrobenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of 4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS No: 64695-92-7). Due to a lack of experimentally determined data in publicly available literature, this document primarily relies on computed properties. It also includes standardized experimental protocols for determining key characteristics and a proposed synthesis workflow.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 64695-92-7[1][2] |

| Molecular Formula | C₈H₆FNO₄[1] |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])F[1] |

| InChIKey | IBZJPGGBZMXXCE-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

Table 1: Computed Physical Properties

| Property | Value | Source |

| Molecular Weight | 199.14 g/mol | PubChem[1] |

| Exact Mass | 199.02808583 Da | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Polar Surface Area | 83.1 Ų | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Table 2: Chemical Reactivity and Stability

| Property | Description |

| Reactivity | Reactivity data is limited. As a carboxylic acid, it is expected to undergo reactions typical of this functional group, such as esterification and amide bond formation. The nitro group can be reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro group. |

| Chemical Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Safety and Handling

This compound is classified as hazardous. Adherence to safety protocols is essential.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.

First-Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols

The following are generalized protocols for determining the key properties of a solid organic acid like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. Pack the solid tightly by tapping the tube.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool about 15-20°C below the approximate melting point.

-

Prepare a new sample and heat slowly, at a rate of 1-2°C per minute, through the expected melting range.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is the range T1-T2. A pure compound typically has a sharp melting range of 0.5-1.0°C.

Protocol 2: Solubility Determination

-

Solvent Selection: Prepare test tubes with a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether).

-

Procedure:

-

Add approximately 25 mg of the compound to 0.75 mL of the selected solvent in a test tube.

-

Shake the tube vigorously for 60 seconds.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

-

-

Interpretation for an Organic Acid:

-

Solubility in Water: Indicates high polarity.

-

Insoluble in Water, Soluble in 5% NaOH & 5% NaHCO₃: Strong indication of a carboxylic acid. The base deprotonates the acid to form a soluble salt.

-

Solubility in Organic Solvents (Ethanol, Ether): Indicates non-polar character.

-

Protocol 3: pKa Determination (Potentiometric Titration)

-

Solution Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low) to create a solution of known concentration (e.g., 0.01 M).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the equivalence point, which is the point of steepest inflection on the curve.

-

Determine the volume of NaOH added at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound via oxidation.

Logical Workflow for Compound Characterization

The following diagram outlines a logical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for the characterization of the synthesized compound.

References

Solubility of 4-Fluoro-2-methyl-5-nitrobenzoic acid in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-methyl-5-nitrobenzoic acid in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document combines theoretical considerations based on its structural analogues, qualitative information, and standardized experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of an organic compound is dictated by its molecular structure, including polarity, the presence of functional groups capable of hydrogen bonding, and molecular size. This compound is a substituted benzoic acid with a polar carboxylic acid group, a lipophilic methyl group, and electron-withdrawing fluoro and nitro groups. These features suggest a degree of solubility in a range of organic solvents, influenced by the interplay of these functional groups with the solvent's properties.

As a general principle, carboxylic acids tend to be soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors. The presence of the aromatic ring and the methyl group also contributes to its solubility in less polar solvents.

Estimated Solubility of this compound

Based on these considerations, the following table provides an estimated qualitative and semi-quantitative solubility profile for this compound. These values should be considered as a starting point for experimental work.

| Solvent | Dielectric Constant (approx.) | Expected Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |

| Methanol | 32.7 | High | > 50 mg/mL | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | 24.5 | High | > 50 mg/mL | Similar to methanol, a polar protic solvent that readily dissolves carboxylic acids. |

| Acetone | 20.7 | High | > 50 mg/mL | Polar aprotic solvent, acts as a good hydrogen bond acceptor for the carboxylic acid. |

| Ethyl Acetate | 6.0 | Moderate | 10 - 30 mg/mL | Moderately polar solvent, offering a balance of polarity and hydrocarbon character. |

| Dichloromethane | 9.1 | Moderate | 10 - 30 mg/mL | Aprotic solvent with a moderate dipole moment, capable of dissolving many organic compounds. |

| Chloroform | 4.8 | Moderate | 10 - 30 mg/mL | Similar to dichloromethane, but slightly less polar. |

| Toluene | 2.4 | Low | < 5 mg/mL | Non-polar aromatic solvent, solubility is expected to be limited. |

| Hexane | 1.9 | Very Low | < 1 mg/mL | Non-polar aliphatic solvent, poor solvent for a polar carboxylic acid. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent. This relationship can be visualized as follows:

Factors influencing the solubility of the compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents for professionals in research and drug development. While direct quantitative data is sparse, the provided estimations and detailed experimental protocol offer a robust starting point for laboratory investigations. The successful application of this compound in various synthetic and developmental pipelines will be critically dependent on an accurate understanding of its solubility profile, which can be established using the methodologies outlined herein.

4-Fluoro-2-methyl-5-nitrobenzoic acid molecular weight and chemical formula.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing essential chemical data and structural information for 4-Fluoro-2-methyl-5-nitrobenzoic acid.

Core Chemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Chemical Formula | C₈H₆FNO₄[1][2] |

| Molecular Weight | 199.14 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 64695-92-7[3] |

Structural Elucidation

The chemical name this compound describes a substituted benzoic acid core. The following diagram illustrates the logical relationship of the substituent groups to the parent molecule.

Caption: Logical relationship of substituents to the parent benzoic acid structure.

References

An In-depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C8H6FNO4 corresponds to several isomers, with this technical guide focusing on methyl 4-fluoro-3-nitrobenzoate . This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its versatile reactivity, stemming from the presence of a fluorine atom, a nitro group, and a methyl ester on the aromatic ring, makes it a valuable building block in organic synthesis.[1] This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications. Due to a lack of specific publicly available data on the biological activity and mechanism of action of methyl 4-fluoro-3-nitrobenzoate, this guide will focus on its well-documented chemical aspects.

Chemical Identity and Properties

Methyl 4-fluoro-3-nitrobenzoate is an aromatic compound with the IUPAC name methyl 4-fluoro-3-nitrobenzoate.[3] It is also known by synonyms such as 4-fluoro-3-nitrobenzoic acid methyl ester.[4]

Table 1: Chemical and Physical Properties of Methyl 4-fluoro-3-nitrobenzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-fluoro-3-nitrobenzoate | [3] |

| Molecular Formula | C8H6FNO4 | [5] |

| Molecular Weight | 199.14 g/mol | [5] |

| CAS Number | 329-59-9 | [3] |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 56-59 °C | [4] |

| Boiling Point | 299 °C | [4] |

| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [4][6][7] |

| InChI Key | CNJJSTPBUHAEFH-UHFFFAOYSA-N | [8] |

Synthesis of Methyl 4-fluoro-3-nitrobenzoate

The synthesis of methyl 4-fluoro-3-nitrobenzoate is typically achieved through the esterification of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on a standard Fischer esterification reaction.

Materials:

-

4-Fluoro-3-nitrobenzoic acid (5.55 g)[8]

-

Methanol (50 ml)[8]

-

Concentrated sulfuric acid (6.4 ml)[8]

-

Crushed ice[8]

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 ml of methanol.[8]

-

Carefully add 6.4 ml of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 3 hours using a heating mantle.[8]

-

After 3 hours, cool the reaction mixture to room temperature.[8]

-

Pour the cooled mixture onto crushed ice.[8]

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[8]

-

Wash the solid with cold distilled water to remove any remaining acid.

-

Dry the product in vacuo to obtain methyl 4-fluoro-3-nitrobenzoate.[8] A yield of approximately 5.40 g (90%) can be expected.[8]

Applications in Organic Synthesis

Methyl 4-fluoro-3-nitrobenzoate is a versatile intermediate due to its three reactive sites: the methyl ester, the nitro group, and the fluorine atom.[1]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which opens pathways to the formation of amides and ureas.[1]

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or reduced to an alcohol.[1]

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles under specific reaction conditions.[1]

One notable application is its use in the preparation of compounds like dimethyl 3-nitro-3',4-oxydibenzoate through reaction with 3-hydroxy-benzoic acid methyl ester, demonstrating its utility in forming ether linkages common in active pharmaceutical ingredients (APIs).[1][6]

Biological Activity

As of the date of this publication, there is no specific, publicly available data detailing the biological activity, mechanism of action, or associated signaling pathways of methyl 4-fluoro-3-nitrobenzoate.

However, the broader class of nitroaromatic compounds is known for a range of biological effects.[9] The nitro group is a strong electron-withdrawing group that can be metabolically reduced in biological systems to form reactive intermediates, which can lead to both therapeutic effects and toxicity.[10] Nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties.[9][11][12] It is important to note that these general properties of the class cannot be directly attributed to methyl 4-fluoro-3-nitrobenzoate without specific experimental evidence.

Visualizations

Diagram 1: Synthesis Workflow of Methyl 4-fluoro-3-nitrobenzoate

Caption: Synthesis workflow for methyl 4-fluoro-3-nitrobenzoate.

Diagram 2: Purification Workflow

Caption: Purification workflow for the synthesized product.

Diagram 3: General Reactivity of Functional Groups

Caption: General reactivity of methyl 4-fluoro-3-nitrobenzoate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. 329-59-9 CAS MSDS (Methyl 4-fluoro-3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 7. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 9. Nitroaromatic compounds: Significance and symbolism [wisdomlib.org]

- 10. svedbergopen.com [svedbergopen.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of Fluorinated Nitrobenzoic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated nitrobenzoic acids represent a class of organic compounds with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a nitro group onto a benzoic acid scaffold imparts unique physicochemical properties that can lead to a broad spectrum of biological activities. The strong electron-withdrawing nature of both substituents enhances the molecule's reactivity and ability to interact with biological targets.[1][2] This technical guide provides a comprehensive overview of the known antimicrobial, anticancer, and anti-inflammatory activities of these compounds. It details the underlying mechanisms of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes complex pathways and workflows to support further research and development efforts in this promising area.

The Physicochemical Impact of Fluorine and Nitro Groups

The biological activity of fluorinated nitrobenzoic acids is intrinsically linked to the properties of their key functional groups.

-

Fluorine: The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking cleavage by cytochrome P450 enzymes.[2] This often increases a drug's half-life and bioavailability.[2] Furthermore, fluorine can modulate the acidity (pKa) of the carboxylic acid group, influence lipophilicity to improve membrane permeability, and participate in favorable interactions like hydrogen bonds with biological targets, thereby enhancing binding affinity.[2]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties.[1] A critical aspect of its biological activity is its ability to undergo bioreduction intracellularly. This process, often catalyzed by nitroreductase enzymes found in microbes, can lead to the formation of toxic reactive nitrogen species that damage DNA and other vital biomolecules.[1][3][4] This mechanism is a cornerstone of the antimicrobial effects of many nitroaromatic compounds.[1]

Antimicrobial Activity

Substituted nitrobenzoic acids have demonstrated considerable efficacy against a variety of bacterial pathogens.[1] The primary mechanism of action involves the reduction of the nitro group by bacterial nitroreductases, enzymes not prominently found in mammalian cells, making it a selective target.[5]

Mechanism of Action

The antimicrobial effect is initiated when the fluorinated nitrobenzoic acid is taken up by a bacterial cell. Inside the cell, bacterial nitroreductase enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso, hydroxylamino, and finally an amino group (-NH₂).[5] This reductive process generates reactive nitrogen species that are highly toxic to the bacterium, causing damage to DNA, proteins, and other essential cellular components, ultimately leading to cell death.[1]

Quantitative Data: Antimicrobial Activity

While specific MIC values for a wide range of fluorinated nitrobenzoic acids are not extensively compiled in single sources, studies on related compounds show that nitro-containing molecules can have MIC values ranging from 4.88 to 312 µg/mL against various bacteria like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[6] The presence and position of the nitro and fluoro groups are critical determinants of potency.[1][2]

Table 1: Representative Antimicrobial Activity of Nitro-Containing Compounds

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nitro-containing Synthetics | P. aeruginosa, E. coli, S. aureus | 4.88 - 312 | [6] |

| Fluorinated Quinolones | Gram-positive & Gram-negative bacteria | Varies | [7] |

| Nitro-containing Synthetics | S. aureus, E. faecalis, E. coli | 0.625 - 10,000 |[6] |

Note: This table includes data from broader classes of nitro- and fluoro-containing compounds to illustrate the potential range of activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1]

-

Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize. Pour the agar into petri dishes and allow it to solidify. Suspend bacterial colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.[1]

-

Seeding: Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[1]

-

Assay Procedure: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar.[1]

-

Compound Application: Add a known concentration of the dissolved test compound (e.g., fluorinated nitrobenzoic acid in DMSO) into each well. Include a negative control (solvent only) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated significant anticancer activity, often mediated through the induction of apoptosis (programmed cell death).[2] The unique electronic properties of these compounds can influence their interactions with key proteins in cancer signaling pathways.

Mechanism of Action: Intrinsic Apoptosis Pathway

Certain fluorinated compounds can trigger the intrinsic apoptotic pathway. This involves increasing the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction.[8] This, in turn, causes the release of cytochrome c from the mitochondria, which activates a cascade of caspase enzymes. The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -6, culminating in controlled cell death.[2][8]

Quantitative Data: Anticancer Activity

The anticancer potency of fluorinated compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 2: Representative Anticancer Activity (IC₅₀)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 | [9] |

| Fluorinated Indoles | MCF-7 (Breast), RPMI 8226 (Myeloma) | 1 - 10 | [10] |

| Fluorinated Pyrazolylbenzimidazoles | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95 - 1.57 | [11] |

| 5-Fluoroindole-2-carboxylic acid | APE1 Enzyme Inhibition | 10 | [11][12] |

| Fluorinated Isatins | HuTu 80, M-HeLa | Varies |[8] |

Note: This table includes data from various fluorinated compounds to show the potential for high potency.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[1][11]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different compound concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[1]

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product.[1]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[1]

-

Data Analysis: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Anti-inflammatory Activity

Fluorinated benzoic acids are also investigated for their anti-inflammatory properties. A key application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2]

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Fluorinated benzoic acid derivatives can act as inhibitors of these enzymes, blocking the production of prostaglandins and thereby reducing inflammation.[2] For example, Diflunisal, a difluorophenyl derivative, is a non-selective COX inhibitor.[2]

Table 3: Representative Anti-inflammatory Activity (IC₅₀)

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nitro-phenylbutanals | COX-2 | 0.18 | [13] |

| Nitro-phenylbutanoic acids | COX-2 | 0.69 | [13] |

| Phenolic Acids | Pro-inflammatory cytokines | Varies | [14] |

| Flavanone Mix | Protease Inhibition | Varies |[15] |

Note: Data from structurally related compounds is included to illustrate potential activity.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound (fluorinated nitrobenzoic acid) at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubation: Incubate the mixture for a specific time at 37°C.

-

Termination: Stop the reaction by adding a solution of hydrochloric acid.

-

Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value.

Conclusion and Future Outlook

Fluorinated nitrobenzoic acids are versatile scaffolds with demonstrated potential across antimicrobial, anticancer, and anti-inflammatory applications. The interplay between the fluorine atom's ability to enhance metabolic stability and binding affinity, and the nitro group's capacity for bioreductive activation, creates a powerful platform for drug design.[1][2] Future research should focus on synthesizing and screening libraries of these compounds to establish clear structure-activity relationships (SAR). Elucidating specific enzyme targets and off-target effects will be crucial for advancing lead compounds toward clinical development. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion [mdpi.com]

Safety, handling, and storage recommendations for 4-Fluoro-2-methyl-5-nitrobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on publicly available data for 4-Fluoro-2-methyl-5-nitrobenzoic acid and structurally similar compounds. No specific toxicological studies or experimental safety protocols for this exact compound were found in the public domain. Therefore, all personnel must consult with a certified safety professional and conduct a thorough risk assessment before handling this chemical. The information provided herein does not supersede any institutional or regulatory safety protocols.

Chemical Identification and Properties

This section provides key identifiers and physical properties for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64695-92-7 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Physical State | Solid (form may vary) |

| Storage Temperature | See Section 4 for details |

Data sourced from PubChem.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Acute Toxicity, Inhalation | Category 4 |

Data sourced from PubChem.[1]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Precautionary Statements:

A comprehensive list of precautionary statements, derived from information for similar compounds, is provided in the handling and storage sections of this guide.

Safe Handling Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following recommendations are based on best practices for handling similar chemicals.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3] |

| Skin Protection | A lab coat, and chemically resistant gloves (e.g., nitrile) should be worn. For larger quantities or where splashing is a risk, impervious clothing may be necessary.[2] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2] |

General Hygiene Practices

-

Avoid inhalation of dust and direct contact with skin and eyes.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[2]

Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[3]

-

Storage Temperature: While specific data is limited, storage at refrigerated temperatures (2-8°C) is a common recommendation for similar compounds to ensure long-term stability.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[2]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

Commercial Availability and Synthetic Utility of 4-Fluoro-2-methyl-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS No. 64695-92-7) is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group, offers multiple reaction sites for the synthesis of more complex molecules. The strategic incorporation of a fluorine atom can enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity, making this compound particularly attractive for drug discovery programs. This technical guide provides an in-depth overview of the commercial availability of this compound, a plausible synthetic route, and its potential application in the development of targeted therapeutics.

Commercial Suppliers and Availability

A survey of chemical suppliers indicates that this compound is readily available for research and development purposes. The compound is offered by several vendors in various quantities and purities. Below is a summary of the commercial availability from a selection of suppliers.

| Supplier | Product Code | Purity | Available Quantities |

| Apollo Scientific (via Dabos) | PC6925 | Not Specified | 1g, 5g |

| ChemScene | CS-0098759 | ≥98% | Inquire |

| Capot Chemical Co., Ltd. | Not Specified | Not Specified | Inquire |

| CymitQuimica | 3D-PCA69592 | Min. 95% | 5g, 50g |

| BLD Pharm | Not Specified | Not Specified | Inquire |

| Fluoropharm | OF20532 | Not Specified | Inquire |

| Oakwood Chemical | 218676 | Not Specified | 250mg |

| ChemicalBook | Multiple | Various | Various |

Note: Pricing and lead times are subject to change and should be confirmed directly with the suppliers.

Synthetic Pathways and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. A likely precursor for this molecule is 4-fluoro-2-methylbenzoic acid. The synthesis would then involve a nitration step.

Plausible Synthesis of this compound

A potential synthetic pathway for this compound is outlined below. This proposed method is based on the nitration of a fluorotoluene derivative, a common reaction in the synthesis of nitroaromatic compounds.

Experimental Protocol (Hypothetical)

Step 1: Oxidation of 4-Fluoro-2-methyltoluene to 4-Fluoro-2-methylbenzoic acid

-

To a stirred solution of 4-fluoro-2-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), an oxidizing agent such as potassium permanganate (KMnO4) is added portion-wise.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction is quenched, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The crude 4-fluoro-2-methylbenzoic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Nitration of 4-Fluoro-2-methylbenzoic acid

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, 4-fluoro-2-methylbenzoic acid is added slowly and portion-wise, maintaining the low temperature.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water to remove residual acids, and dried.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Drug Discovery: A Building Block for PARP Inhibitors

While the direct biological activity of this compound is not widely documented, its structural motifs are present in pharmacologically active compounds. For instance, a structurally related isomer, 5-fluoro-2-methyl-3-nitrobenzoic acid, is a known intermediate in the synthesis of Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP).[1] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

The following diagram illustrates the logical workflow of how a functionalized benzoic acid, such as the topic compound, can serve as a key intermediate in the synthesis of a PARP inhibitor and the subsequent mechanism of action of the final drug product.

References

Literature review on the applications of 4-Fluoro-2-methyl-5-nitrobenzoic acid.

Potential Applications of 4-Fluoro-2-methyl-5-nitrobenzoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The strategic placement of fluoro, methyl, and nitro groups on the benzoic acid scaffold provides a unique combination of reactivity and functionality, making it a valuable intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine, in particular, can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[1] This technical guide provides a comprehensive overview of the probable synthesis, physicochemical properties, and potential applications of this compound, based on established chemical principles and data from structurally related compounds.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and hazard information for this compound is presented below. This data is essential for safe handling and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 64695-92-7 | [2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Hazard Statement (H315) | Causes skin irritation | [2] |

| Hazard Statement (H319) | Causes serious eye irritation | [2] |

| Hazard Statement (H335) | May cause respiratory irritation | [2] |

| Hazard Statement (H302) | Harmful if swallowed | [2] |

| Hazard Statement (H312) | Harmful in contact with skin | [2] |

| Hazard Statement (H332) | Harmful if inhaled | [2] |

Synthesis Pathway

Figure 1: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are based on detailed procedures for the synthesis of the precursor and analogous compounds.

Stage 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid [3]

-

Friedel-Crafts Acylation:

-

To a suitable reaction vessel, add m-fluorotoluene and 1,2-dichloroethane.

-

Under a nitrogen atmosphere, cool the mixture to approximately 0°C.

-

Add anhydrous aluminum trichloride, followed by the dropwise addition of trichloroacetyl chloride, maintaining the temperature between 0 and 10°C.

-

Monitor the reaction by HPLC until the consumption of m-fluorotoluene is nearly complete.

-

The resulting product will be a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and its isomer.

-

-

Alkaline Hydrolysis and Acidification:

-

To the organic phase from the previous step, add a 30% aqueous solution of sodium hydroxide and stir.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Separate the aqueous phase and wash the organic phase with water.

-

Remove the solvent by distillation to obtain the crude product containing a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

-

-

Purification:

-

Separate the isomers and purify the target precursor, 4-fluoro-2-methylbenzoic acid, by recrystallization from a suitable solvent such as toluene.

-

Stage 2: Nitration of 4-Fluoro-2-methylbenzoic Acid (Inferred Protocol) [4][5]

-

Reaction Setup:

-

In a reaction flask, add concentrated sulfuric acid.

-

In a separate vessel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Cool the sulfuric acid in the reaction flask to a low temperature (e.g., -5 to 0°C) using an ice bath.

-

-

Nitration:

-

Slowly add the 4-fluoro-2-methylbenzoic acid precursor to the cooled sulfuric acid with stirring.

-

Slowly add the mixed acid (nitrating mixture) dropwise to the reaction flask, ensuring the temperature is maintained between -5 and 8°C.

-

Continue the reaction for several hours, monitoring the consumption of the starting material by a suitable analytical method (e.g., TLC or HPLC).

-

-

Workup and Isolation:

-

Upon completion, slowly pour the reaction mixture into crushed ice.

-

Collect the precipitated solid product by filtration.

-

Wash the filter cake with ice water and dry under vacuum to obtain this compound.

-

Potential Applications in Synthesis

Based on the applications of its structural analogs, this compound is a promising intermediate for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.

Figure 2: Potential synthetic applications of this compound.

In Pharmaceutical Development

Fluoro-nitrobenzoic acid derivatives are key intermediates in the synthesis of various pharmaceuticals.[6][7][8] For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate.[4] The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[1] A notable application of a similar isomer is in the synthesis of the PARP inhibitor Rucaparib, a drug used in cancer therapy.[9]

In Agrochemicals

Substituted nitrobenzoic acids are also important in the agrochemical industry. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid is an intermediate in the production of the herbicide Saflufenacil.[5][10] The reactive nature of the functional groups on this compound allows for its incorporation into a variety of herbicidal and pesticidal scaffolds.

Conclusion

This compound, while not extensively documented in dedicated scientific literature, holds significant promise as a valuable chemical intermediate. By analyzing the synthesis of its precursor and the applications of its structural analogs, a clear picture emerges of its potential utility in drug discovery and agrochemical development. The synthetic pathways and potential applications outlined in this technical guide provide a solid foundation for researchers and scientists looking to explore the capabilities of this versatile molecule. Further research into the specific reactions and biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents and crop protection solutions.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]

- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kinsotech.com [kinsotech.com]

Methodological & Application

Detailed experimental protocol for the nitration of 2-chloro-4-fluorobenzoic acid.

Introduction

The nitration of 2-chloro-4-fluorobenzoic acid is a crucial chemical transformation used to synthesize 2-chloro-4-fluoro-5-nitrobenzoic acid. This product serves as a significant intermediate in the pharmaceutical and agrochemical industries[1][2]. The reaction is an example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring. The position of the nitro group is directed by the existing substituents on the benzene ring. This document provides a detailed experimental protocol for this synthesis.

Reaction Scheme

Reactant: 2-Chloro-4-fluorobenzoic acid Product: 2-Chloro-4-fluoro-5-nitrobenzoic acid Reagents: Fuming Nitric Acid, Concentrated Sulfuric Acid

Caption: Nitration of 2-chloro-4-fluorobenzoic acid to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.

Experimental Protocol

This protocol is based on a standard laboratory-scale synthesis.[1] Proper safety precautions must be followed when handling concentrated and fuming acids.

Materials and Reagents:

-

2-chloro-4-fluorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Crushed ice

-

Ice water

Equipment:

-

Reaction flask equipped with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a reaction flask, add 50 g of concentrated sulfuric acid.

-

Addition of Starting Material: While stirring, add 10 g of 2-chloro-4-fluorobenzoic acid to the sulfuric acid in batches. Continue stirring the mixture at 25°C for 1 hour.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Nitration: Slowly add 5 g of fuming nitric acid dropwise using a dropping funnel. It is critical to maintain the reaction temperature between -5°C and 8°C during the addition to control the exothermic reaction and minimize side-product formation.[1]

-

Reaction: After the addition is complete, continue stirring the mixture for 5 to 8 hours, monitoring the reaction progress until the content of the starting material (2-chloro-4-fluorobenzoic acid) is less than 0.5%.[1]

-

Quenching and Precipitation: Slowly and carefully pour the reaction mixture onto 80 g of crushed ice. A solid product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 30 g of ice water to remove any residual acid.[1]

-

Drying: Air-dry the collected white solid product at 65°C. The expected product is 12.0 g of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1]

Data Presentation

The following table summarizes the quantitative data from the described protocol.[1]

| Parameter | Value |

| Reactants | |

| 2-chloro-4-fluorobenzoic acid | 10 g |

| Concentrated Sulfuric Acid | 50 g |

| Fuming Nitric Acid | 5 g |

| Reaction Conditions | |

| Nitration Temperature | -5 to 8 °C |

| Reaction Time | 5 to 8 hours |

| Product | |

| Product Name | 2-chloro-4-fluoro-5-nitrobenzoic acid |

| Appearance | White solid |

| Final Product Mass | 12.0 g |

| Yield | 97.1% |

| Purity | 97.2% |

| Isomer (Formula II) Content | 1.1% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the nitration of 2-chloro-4-fluorobenzoic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care. When preparing mixtures, always add acid slowly to other substances, especially when quenching the reaction mixture with ice.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure an adequate cooling bath is prepared and monitored.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: The Strategic Use of 4-Fluoro-2-methyl-5-nitrobenzoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Fluoro-2-methyl-5-nitrobenzoic acid as a key intermediate in pharmaceutical synthesis. While this specific intermediate may not be documented in the synthesis of a currently marketed blockbuster drug, its structural motifs—a fluorinated, nitrated, and methylated benzoic acid—make it a highly valuable building block for the discovery and development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

The strategic placement of the fluorine, methyl, and nitro groups allows for a variety of chemical transformations, making it a versatile scaffold for accessing complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro groups can influence the reactivity of the aromatic ring, while the methyl group can provide steric hindrance and improve metabolic stability. The nitro group can be readily reduced to an amine, providing a key functional handle for amide bond formation or the construction of heterocyclic ring systems, which are prevalent in many kinase inhibitors.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

For the purpose of these application notes, we will outline a hypothetical synthetic pathway towards a novel kinase inhibitor, where this compound serves as the foundational starting material. This hypothetical pathway is representative of common synthetic strategies employed in medicinal chemistry for this class of compounds.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| CAS Number | 64695-92-7 | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, DMF, and other polar organic solvents. Insoluble in water. |

Experimental Protocols

The following protocols detail the key transformations of this compound in our hypothetical synthesis of a kinase inhibitor.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical first step to enable subsequent coupling reactions.

Reaction:

Materials:

-

This compound (1.0 eq)

-

Iron powder (Fe, 5.0 eq)

-

Ammonium chloride (NH₄Cl, 1.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

To a stirred suspension of this compound in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting aqueous solution can be acidified with a suitable acid (e.g., 1M HCl) to precipitate the product, which can then be collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the structure of 4-Fluoro-5-amino-2-methylbenzoic acid |

| Mass Spec (ESI+) | [M+H]⁺ calculated: 170.06; found: 170.07 |

Protocol 2: Amide Coupling

The newly formed amine is then coupled with a suitable coupling partner, in this hypothetical case, a substituted aniline, to form an amide bond, a common feature in many kinase inhibitors.

Reaction:

Materials:

-

4-Fluoro-5-amino-2-methylbenzoic acid (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve 4-Fluoro-5-amino-2-methylbenzoic acid in anhydrous DMF.

-

To this solution, add the substituted aniline, followed by HATU and DIPEA.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Yield | 60-80% |

| Purity (by HPLC) | >99% |

| ¹H NMR | Consistent with the structure of the desired amide product |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the coupled product |

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis.

Caption: A simplified workflow for the synthesis of a hypothetical kinase inhibitor.

Hypothetical Kinase Inhibitor Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs) which are crucial in cancer cell signaling. The diagram below illustrates a generic RTK signaling pathway and the point of inhibition.

Caption: Inhibition of a generic RTK signaling pathway by a hypothetical kinase inhibitor.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique substitution pattern provides medicinal chemists with a valuable tool for scaffold decoration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The protocols outlined above, although hypothetical, are based on well-established and robust chemical transformations, demonstrating the potential of this building block in drug discovery and development. Further exploration of its applications is warranted and could lead to the identification of new and potent therapeutic agents.

References

Synthesizing Novel Derivatives from 4-Fluoro-2-methyl-5-nitrobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-fluoro-2-methyl-5-nitrobenzoic acid. This versatile building block offers multiple reaction sites for chemical modification, making it a valuable starting material in medicinal chemistry and drug discovery. The primary synthetic strategies discussed include nucleophilic aromatic substitution (SNAr) at the C4 position, reduction of the nitro group, and functionalization of the carboxylic acid moiety.

Core Synthetic Strategies

This compound possesses three key functional groups that can be selectively targeted for derivatization: the fluorine atom, the nitro group, and the carboxylic acid. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the fluorine atom for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid can be converted into a variety of derivatives, such as esters and amides.

Caption: Key synthetic pathways for the derivatization of this compound.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various derivatives. Please note that some data is derived from reactions on analogous compounds and should be considered representative.

Table 1: Esterification of Fluoronitrobenzoic Acids

| Starting Material | Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoro-3-nitro-benzoic acid | Methanol | H₂SO₄ | Methanol | Reflux | 3 | 90 | [1] |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol | H₂SO₄ | Methanol | 65 | 7 | 67 | [2] |

Table 2: Amide Formation from Fluoronitrobenzoic Acids

| Starting Material | Amine | Coupling Method | Solvent | Yield (%) | Reference |

| 2-Fluoro-4-nitrobenzoic acid | Methylamine | 1. Thionyl chloride 2. Amine addition | 1,2-dichloroethane | >95 (for amidation step) | Adapted from[3] |

Table 3: Reduction of the Nitro Group in Substituted Nitrobenzoic Acids

| Starting Material | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Methyl-2-nitrobenzoic acid | H₂ (1-4 atm) | 10% Pd/C | Methanol or Ethanol | RT | - | High | Adapted from[4] |

| 5-Methyl-2-nitrobenzoic acid | Formic acid | 10% Pd/C | Methanol or Ethanol | Reflux | 1-6 | High | Adapted from[4] |

| 5-Methyl-2-nitrobenzoic acid | Iron powder | HCl | Ethanol/Water | Reflux | 2-4 | High | Adapted from[4] |

Experimental Protocols

Protocol 1: Methyl Esterification of this compound

This protocol is adapted from the esterification of 4-fluoro-3-nitro-benzoic acid.[1]

Materials:

-

This compound

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 9 mL per gram of starting material).

-

With stirring, carefully add concentrated sulfuric acid (approximately 1.2 mL per gram of starting material) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture over crushed ice.

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold deionized water.

-

Dry the product in vacuo to obtain methyl 4-fluoro-2-methyl-5-nitrobenzoate.

Caption: Workflow for the methyl esterification of this compound.

Protocol 2: Synthesis of N-Substituted Amides via Acid Chloride

This protocol is adapted from the synthesis of N-methyl-2-fluoro-4-nitrobenzamide.[3]

Part A: Synthesis of 4-Fluoro-2-methyl-5-nitrobenzoyl chloride

Materials:

-

This compound

-

1,2-Dichloroethane

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Thionyl chloride (SOCl₂)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), 1,2-dichloroethane (10 mL per gram of starting material), and a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

The resulting solution of 4-fluoro-2-methyl-5-nitrobenzoyl chloride is typically used directly in the next step without purification.

Part B: Synthesis of N-Alkyl/Aryl-4-fluoro-2-methyl-5-nitrobenzamide

Materials:

-

Solution of 4-fluoro-2-methyl-5-nitrobenzoyl chloride from Part A

-

Desired primary or secondary amine (2.2 eq)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

Procedure:

-

Cool the solution of the desired amine (2.2 eq) in DCM in an ice bath.

-

Slowly add the solution of 4-fluoro-2-methyl-5-nitrobenzoyl chloride from Part A to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Caption: Two-part workflow for the synthesis of N-substituted amides.

Protocol 3: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol is a general procedure adapted from the reduction of substituted nitroaromatics.[4]

Materials:

-

This compound or its derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

-

Magnetic stirrer

-

Vacuum source

Procedure:

-

In a suitable hydrogenation vessel, dissolve the nitro-containing starting material (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm or balloon pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude amino derivative.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is a general protocol for the SNAr reaction on activated fluoro-nitroaromatic compounds.[5]

Materials:

-

This compound or its ester derivative

-

Primary or secondary amine (1.2 eq)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

-

Solvent (e.g., DMF, DMSO, or acetonitrile)

-

Ethyl acetate

-

Water

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the fluoro-nitroaromatic starting material (1.0 eq) and the amine (1.2 eq) in a suitable solvent.

-

Add the base (2.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the SNAr reaction with amines.

References

Proposed reaction mechanism for the formation of 4-Fluoro-2-methyl-5-nitrobenzoic acid.

Application Note: Synthesis of 4-Fluoro-2-methyl-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its substituted benzoic acid core serves as a versatile scaffold for the construction of more complex molecules, including pharmacologically active compounds and functional materials. This application note provides a detailed overview of the proposed reaction mechanism for its synthesis via electrophilic aromatic substitution, a comprehensive experimental protocol, and relevant data.

Proposed Reaction Mechanism

The formation of this compound from 4-Fluoro-2-methylbenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically nitration. The reaction proceeds in three main stages:

-

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2][3]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-Fluoro-2-methylbenzoic acid acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][3]

-

Regioselectivity: The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene ring:

-

-CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions.[4]

-

-F (Fluoro group): A deactivating group that also directs ortho and para.[4][5] Its deactivating nature is due to its high electronegativity (inductive effect), while the directing effect comes from the ability of its lone pairs to participate in resonance.[4][5]

-

-COOH (Carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position.[6][7]

The position '5' on the starting material is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The powerful ortho-directing influence of the methyl group, combined with the meta-directing effect of the carboxyl group, strongly favors the substitution at the 5-position.

-

-

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[1][3]

Reaction Mechanism Diagram

Caption: Proposed mechanism for the nitration of 4-Fluoro-2-methylbenzoic acid.

Experimental Protocol

This protocol describes a general procedure for the nitration of 4-Fluoro-2-methylbenzoic acid. Caution: This reaction involves the use of concentrated strong acids and is exothermic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The procedure must be performed in a well-ventilated fume hood.

Materials:

-